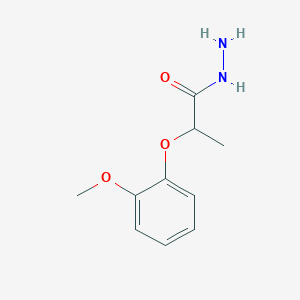

2-(2-Methoxyphenoxy)propanohydrazide

Beschreibung

2-(2-Methoxyphenoxy)propanohydrazide is a hydrazide derivative characterized by a propane backbone substituted with a 2-methoxyphenoxy group and a hydrazide moiety. This compound has garnered attention in medicinal chemistry due to the versatility of the hydrazide functional group, which is known to participate in the synthesis of biologically active heterocycles such as azoles and Schiff bases . The ortho-methoxy substituent on the phenoxy group introduces steric and electronic effects that may influence its reactivity and biological interactions.

Synthetically, this compound can be prepared via hydrazinolysis of the corresponding methyl ester or through condensation reactions with aldehydes under microwave irradiation, reflecting modern "green chemistry" principles . Its structural analogs, such as Schiff bases derived from carbazole hydrazides, have demonstrated antibacterial and antifungal activities in preliminary studies .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-6-4-3-5-8(9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYINVRWOSTVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407411 | |

| Record name | 2-(2-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330177-32-7 | |

| Record name | 2-(2-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(2-Methoxyphenoxy)propanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H14N2O3

- CAS Number : 330177-32-7

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenol with propanohydrazide derivatives. The methods utilized often focus on optimizing yield and purity, employing various solvents and catalysts to facilitate the reaction.

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Anti-inflammatory Effects : Research indicates that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition is crucial in managing conditions characterized by inflammation .

- Antioxidant Properties : The presence of methoxy groups in its structure enhances the compound's ability to scavenge free radicals, suggesting a role in reducing oxidative stress within biological systems.

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

- COX Inhibition Assays : Compounds structurally related to this compound were tested for COX-1 and COX-2 inhibition. Results indicated significant inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Cell Viability Assays : Various concentrations of the compound were tested on cell lines to assess cytotoxicity. The results showed that at lower concentrations, the compound exhibited minimal toxicity while effectively inhibiting inflammatory pathways.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of this compound:

- Carrageenan-Induced Paw Edema : In this model, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

- Cotton Pellet-Induced Granuloma : This assay demonstrated that treatment with the compound significantly reduced granuloma formation, further supporting its anti-inflammatory properties.

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Positional Isomerism : The ortho, meta, and para methoxy isomers exhibit distinct physicochemical behaviors. The ortho isomer’s steric hindrance may reduce solubility compared to the para analog, which has a more linear structure .

- Hydrogen Bonding : The bromo derivative forms intermolecular N–H⋯O bonds, which stabilize its crystal lattice and may influence its stability in solid-state formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.